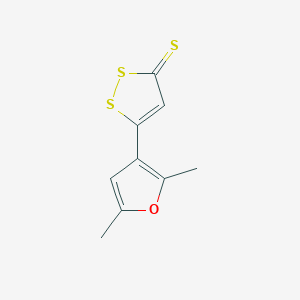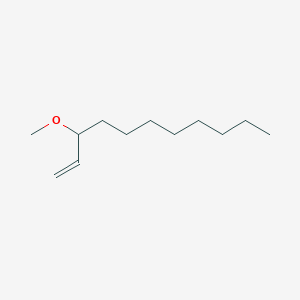
3-Methoxyundec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyundec-1-ene: is an organic compound with the molecular formula C12H24O. It is an alkene with a methoxy group attached to the third carbon of an undecene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyundec-1-ene can be achieved through several methods. One common approach involves the alkylation of undec-1-ene with methanol in the presence of a strong acid catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyundec-1-ene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form 3-methoxyundecane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-methoxyundec-1-one.
Reduction: Formation of 3-methoxyundecane.
Substitution: Formation of 3-halogenoundec-1-ene.
Scientific Research Applications
Chemistry: 3-Methoxyundec-1-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a model compound to study the effects of methoxy groups on biological activity.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyundec-1-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The double bond in the undecene chain also plays a crucial role in its chemical behavior, allowing for various addition and substitution reactions.
Comparison with Similar Compounds
3-Methoxypropene: A smaller alkene with a methoxy group, used in similar chemical reactions.
3-Methoxyhex-1-ene: A medium-chain alkene with a methoxy group, exhibiting similar reactivity.
3-Methoxyoct-1-ene: Another medium-chain alkene with a methoxy group, used in organic synthesis.
Uniqueness: 3-Methoxyundec-1-ene is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter alkenes. This longer chain can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications in various fields.
Properties
CAS No. |
917836-71-6 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-methoxyundec-1-ene |
InChI |
InChI=1S/C12H24O/c1-4-6-7-8-9-10-11-12(5-2)13-3/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
PVJNOPTVAARPJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



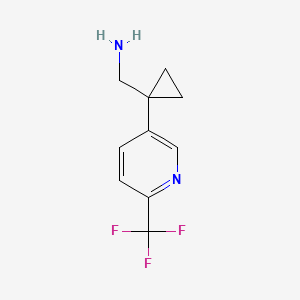
![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)
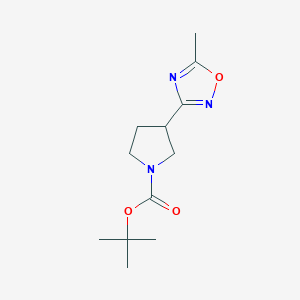

![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)
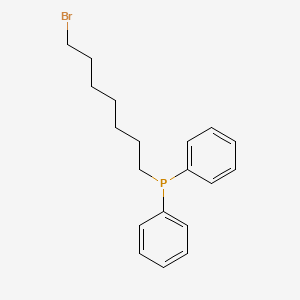

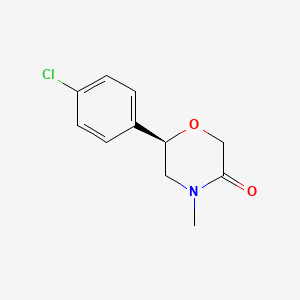
![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)

